An In-depth Technical Guide to 1-Naphthyl Isothiocyanate: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 1-Naphthyl Isothiocyanate: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and significant applications of 1-Naphthyl isothiocyanate (ANIT). A key focus is placed on its utility as a tool in experimental models of liver injury and its role in organic synthesis, offering valuable insights for researchers in toxicology and drug development.
Core Chemical and Physical Properties
1-Naphthyl isothiocyanate is a well-characterized aromatic isothiocyanate. The compound presents as a white to light yellow crystalline powder under standard conditions.[1][2][3] Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value | Reference |
| IUPAC Name | 1-isothiocyanatonaphthalene | [4][5][6] |
| Synonyms | α-Naphthyl isothiocyanate, ANIT | [4][5] |
| CAS Number | 551-06-4 | [2][7][8] |
| Molecular Formula | C₁₁H₇NS | [2][7][9] |
| Molecular Weight | 185.24 g/mol | [2][7][10] |
| SMILES String | S=C=Nc1cccc2ccccc12 | [4][7][10] |
| InChI Key | JBDOSUUXMYMWQH-UHFFFAOYSA-N | [7][9][10] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White to light yellow crystalline powder | [1][2][3] |
| Melting Point | 52-58 °C | [1][6][9] |
| Boiling Point | 190 °C at 20 Torr | [3] |
| Density | ~1.19 g/cm³ | [11][12] |
| Solubility | Insoluble in water. Soluble in acetone, benzene, ether, and hot alcohol. | [1][11][13] |
Chemical Structure
The structure of 1-Naphthyl isothiocyanate consists of a naphthalene (B1677914) ring system where an isothiocyanate (-N=C=S) functional group is attached to the C1 position. This isothiocyanate group is highly reactive and is central to many of its chemical applications, particularly in organic synthesis.
Experimental Protocols
Synthesis of 1-Naphthyl Isothiocyanate
A common and effective method for the synthesis of 1-Naphthyl isothiocyanate involves the reaction of 1-naphthylthiourea with chlorobenzene (B131634).[2]
Materials:
-
1-Naphthylthiourea
-
Chlorobenzene
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine 1-naphthylthiourea and chlorobenzene.
-
Heat the mixture to reflux. The evolution of ammonia (B1221849) should be observed, and the solid material should dissolve within 30-45 minutes.
-
Maintain the solution at reflux for approximately 8 hours.
-
After reflux, evaporate the chlorobenzene under reduced pressure using a steam bath.
-
The resulting residue, which crystallizes upon cooling, is then extracted with multiple portions of boiling hexane.
-
Removal of the hexane from the combined extracts yields the 1-Naphthyl isothiocyanate product as pale yellow crystals.
Induction of Cholestatic Liver Injury in a Murine Model
1-Naphthyl isothiocyanate is widely used to induce cholestatic liver injury in rodents, providing a valuable model for studying the pathogenesis of this condition.[9][12]
Materials:
-
1-Naphthyl isothiocyanate (ANIT)
-
Corn oil (or other suitable vehicle)
-
Male C57BL/6 or ICR mice (8-10 weeks old)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of ANIT in corn oil to the desired concentration (e.g., 75 mg/kg).
-
Administer a single dose of the ANIT suspension to the mice via oral gavage.
-
Control animals should receive an equivalent volume of the vehicle (corn oil) only.
-
At specified time points after administration (e.g., 24, 48 hours), collect blood and liver tissue samples for analysis.
-
Serum can be analyzed for markers of liver injury such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.
-
Liver tissues can be processed for histopathological examination and molecular analyses.
Signaling Pathways in ANIT-Induced Hepatotoxicity
The hepatotoxicity of 1-Naphthyl isothiocyanate is multifactorial, involving the activation of several key signaling pathways that contribute to inflammation, cell death, and fibrosis.
NF-κB/IL-6/STAT3 Signaling Axis
Studies have demonstrated that ANIT-induced liver injury involves the activation of the NF-κB/IL-6/STAT3 signaling pathway.[9][11] This cascade is a central regulator of inflammatory responses.
Endoplasmic Reticulum (ER) Stress Pathway
ANIT administration has also been shown to induce endoplasmic reticulum (ER) stress in hepatocytes.[3] This contributes to hepatocellular apoptosis and liver injury.
Applications in Drug Development and Research
Beyond its use in liver toxicity models, 1-Naphthyl isothiocyanate serves as a versatile reagent in other areas of scientific research.
-
Organic Synthesis: The reactive isothiocyanate group makes it a valuable intermediate for the synthesis of a variety of organic compounds, including thioureas and heterocyclic molecules, which may possess therapeutic potential.[1]
-
Analytical Chemistry: It is employed as a derivatizing agent in High-Performance Liquid Chromatography (HPLC) to enhance the detection of certain analytes, such as amines.[6][10] This is particularly useful for the analysis of compounds in biological matrices.
This guide provides a foundational understanding of 1-Naphthyl isothiocyanate for professionals in research and drug development. The detailed chemical data, experimental protocols, and pathway diagrams offer a robust resource for designing and interpreting studies involving this important chemical compound.
References
- 1. innospk.com [innospk.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ER stress contributes to alpha-naphthyl isothiocyanate-induced liver injury with cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 1-Naphthyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 6. appslab.thermofisher.com [appslab.thermofisher.com]
- 7. Efficient synthesis of N-(ethylcarbamothioyl)-1-naphthamide: X-ray structure, Hirshfeld surface analysis, DFTs, and molecular modelling investigations as selective inhibitor of alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the lipid-regulated NF-κB/IL-6/STAT3 axis in alpha-naphthyl isothiocyanate-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1 Naphthyl Isothiocyanate - Explore the Science & Experts | ideXlab [idexlab.com]
- 10. Role of the lipid-regulated NF-κB/IL-6/STAT3 axis in alpha-naphthyl isothiocyanate-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Arbutin Alleviates the Liver Injury of α-Naphthylisothiocyanate-induced Cholestasis Through Farnesoid X Receptor Activation [frontiersin.org]
- 13. 1-异硫氰酸萘酯 95% | Sigma-Aldrich [sigmaaldrich.com]
